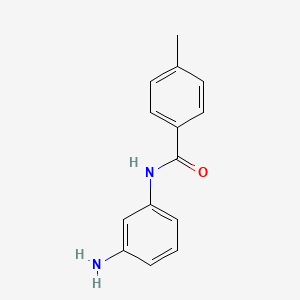

N-(3-aminophenyl)-4-methylbenzamide

Description

N-(3-Aminophenyl)-4-methylbenzamide is a benzamide derivative featuring a 4-methylbenzoyl group attached to the 3-aminophenylamine moiety. Its structure enables interactions with biological targets, particularly proteins, via hydrogen bonding and aromatic stacking. The compound has been studied in the context of immunomodulation, where it functions as a T-cell receptor (TCR) antagonist by targeting specific amino acid residues in proteins, such as Arg70 and Ala71 .

For example, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () was prepared by reacting 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol, suggesting a similar route could apply to this compound.

Applications: The compound’s primary application lies in its role as a TCR antagonist, where its 3-aminophenyl group facilitates selective binding to protein residues, modulating immune responses .

Properties

IUPAC Name |

N-(3-aminophenyl)-4-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-10-5-7-11(8-6-10)14(17)16-13-4-2-3-12(15)9-13/h2-9H,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEVIOCGFMOIHPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20411770 | |

| Record name | N-(3-aminophenyl)-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20411770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

613656-89-6 | |

| Record name | N-(3-aminophenyl)-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20411770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-aminophenyl)-4-methylbenzamide typically involves the reaction of 3-aminobenzoic acid with 4-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

- Solvent: Dichloromethane or another suitable organic solvent.

- Temperature: Room temperature to slightly elevated temperatures (25-40°C).

- Reaction Time: Several hours to ensure complete reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-(3-aminophenyl)-4-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group in the amide can be reduced to form amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products:

Oxidation: Nitro derivatives of the original compound.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry: N-(3-aminophenyl)-4-methylbenzamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology and Medicine: In biological research, this compound can be used to study the interactions of amide-containing molecules with biological targets. It may also serve as a precursor for the synthesis of pharmaceuticals or bioactive compounds.

Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and other specialty chemicals. Its structural properties make it suitable for applications in materials science and polymer chemistry.

Mechanism of Action

The mechanism by which N-(3-aminophenyl)-4-methylbenzamide exerts its effects depends on its specific application. In general, the amide functional group can participate in hydrogen bonding and other non-covalent interactions with molecular targets. These interactions can influence the compound’s binding affinity and specificity for certain biological or chemical targets. The aromatic rings may also engage in π-π stacking interactions, further contributing to the compound’s activity.

Comparison with Similar Compounds

Key Observations :

- Substituent Position: The 3-aminophenyl group in the target compound enables distinct hydrogen-bonding interactions compared to 2-aminophenyl derivatives, which may alter binding specificity .

- Methoxy vs.

Biological Activity

N-(3-aminophenyl)-4-methylbenzamide is a synthetic compound that belongs to the benzamide class of chemicals. Its structure, characterized by an amine group and multiple aromatic rings, positions it as a versatile candidate in medicinal chemistry. This article delves into its biological activity, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound reflects its complexity, which includes:

- Aromatic Rings : Contributing to hydrophobic interactions.

- Amine Group : Capable of forming hydrogen bonds.

- Methyl Substituent : Influencing steric and electronic properties.

Biological Activities

Research indicates that this compound exhibits significant biological activities, including:

- Anticancer Properties : Similar compounds have shown efficacy in inhibiting cancer cell proliferation through mechanisms such as histone deacetylase (HDAC) inhibition. For instance, compounds derived from this class demonstrated the ability to induce apoptosis in various cancer cell lines, including neuroblastoma .

- Antimicrobial Effects : The compound has been investigated for its potential to combat bacterial infections. Its structural features allow it to interact with bacterial enzymes, disrupting their function .

- Anti-inflammatory Activity : Some derivatives have been noted for their ability to modulate inflammatory pathways, making them candidates for treating inflammatory diseases .

The mechanism of action for this compound is multifaceted:

- Histone Deacetylase Inhibition : By inhibiting HDACs, the compound promotes histone acetylation, leading to altered gene expression patterns associated with cancer progression .

- Enzyme Interaction : The aminomethyl group facilitates interactions with specific enzymes or receptors, potentially altering their activity and signaling pathways .

Anticancer Activity

A study demonstrated that derivatives of this compound were effective against leukemia cells. In a phase 1 clinical trial involving patients with acute myeloid leukemia (AML), compounds similar to this benzamide exhibited a maximum tolerated dose of 60 mg/m² with notable anti-leukemic effects .

Antimicrobial Efficacy

Research highlighted the antimicrobial properties of benzamide derivatives, indicating that modifications in the amine group significantly enhanced their effectiveness against resistant bacterial strains. This suggests that further optimization could lead to novel antibiotics .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-Methyl-3-aminophenyl)-4-(4-methylpiperazinomethyl)benzamide | Contains piperazine moiety | Anticancer activity |

| N-(3-Methoxyphenyl)-4-methylbenzamide | Lacks amino substitution | Antimicrobial properties |

| N-{[(4-Nitrophenyl)amino]methyl}benzamide | Nitro group instead of methoxy | Potential anti-inflammatory effects |

The unique combination of functional groups in this compound distinguishes it from similar compounds, potentially endowing it with unique biological activities not found in others.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.